4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone
Overview
Description
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is an organic building block. It has the linear formula CH3OC6H3(NO2)CH(OH)CH2COCH3 and a molecular weight of 239.22 g/mol .
Synthesis Analysis
This compound can be synthesized by reacting sodium nitrite with N-methylaniline, followed by the addition of methanol and hydrochloric acid. The resulting compound is then treated with a mixture of potassium hydroxide and 2-butanone to form this compound .Molecular Structure Analysis
The compound has a melting point of 97-100°C (lit.) and is represented by the SMILES string: COc1ccc(cc1C(O)CC©=O)N+[O-] .Chemical Reactions Analysis
This compound is used in scientific research for the induction of mutations in organisms. It has mutagenic, genotoxic, and carcinogenic properties and is commonly used to study mechanisms of carcinogenesis and DNA repair .Physical and Chemical Properties
Safety and Hazards
Scientific Research Applications
Synthesis and Evaluation as Attractants
- A study focused on synthesizing derivatives of vanillin, including a compound with a structure similar to the cue lure, for use as fruit fly attractants. The synthesized compound showed potential in attracting fruit flies, indicating its application in pest control strategies (Prabawati, Iskandar, & Suci, 2018).
Metabolism and Inhibition Studies
- Research on the metabolism of tobacco-specific nitrosamines by human cytochrome P450 1A2 and its inhibition by phenethyl isothiocyanate highlights the relevance of understanding metabolic pathways and inhibitors for potentially reducing the carcinogenicity of harmful compounds (Smith, Guo, Guengerich, & Yang, 1996).
Chemical Synthesis and Process Optimization
- A scalable two-step continuous flow synthesis approach was evaluated for generating important 4-aryl-2-butanone derivatives, including pharmaceutical and aroma compounds. This research underscores the importance of developing efficient and scalable synthesis methods for chemicals with diverse applications (Viviano, Glasnov, Reichart, Tekautz, & Kappe, 2011).
Studies on Polymeric Materials
- Investigations into poly(2-Hydroxy-4-methacryloyloxybenzophenone)-metal complexes provide insights into the synthesis and characterization of polymers with potential applications in materials science, highlighting the versatility of chemical compounds in creating functional materials (Kaliyappan, Swaminathan, & Kannan, 1997).
Environmental and Green Chemistry
- Research on an organic solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid demonstrates the industry's move towards more environmentally friendly chemical processes. This work is part of the broader field of green chemistry aiming to reduce the use of hazardous substances in chemical synthesis (Delhaye, Diker, Donck, & Merschaert, 2006).
Properties
IUPAC Name |
4-hydroxy-4-(2-methoxy-5-nitrophenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7(13)5-10(14)9-6-8(12(15)16)3-4-11(9)17-2/h3-4,6,10,14H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTFIKYMHQLEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405142 | |
Record name | 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206258-17-5 | |
Record name | 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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